An In-depth Technical Guide to the Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
An In-depth Technical Guide to the Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry, likely as a retinoid X receptor (RXR) modulator. The synthesis involves a three-stage process: the construction of the core pentamethyl-tetrahydronaphthalene scaffold, subsequent regioselective nitration, and final reduction to the target amine. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and logical relationships to facilitate a thorough understanding for professionals in drug discovery and development.
Overall Synthetic Strategy
The proposed synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is conceptualized in three principal stages:
-
Stage 1: Synthesis of the Core Scaffold: Preparation of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.
-
Stage 2: Functionalization of the Aromatic Ring: Regioselective nitration of the pentamethyl-tetrahydronaphthalene intermediate.
-
Stage 3: Formation of the Target Amine: Reduction of the nitro-intermediate to yield the final product.
Experimental Protocols
Stage 1: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene
The synthesis of the core scaffold is based on the procedure reported for the preparation of an intermediate in the synthesis of Bexarotene, a known RXR agonist.[1][2] This involves a Friedel-Crafts alkylation reaction.
Protocol:
A plausible synthetic route involves the reaction of p-cymene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
To a stirred solution of p-cymene in a suitable solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at a controlled temperature (e.g., 0-5 °C).
-
Slowly add a solution of 2,5-dichloro-2,5-dimethylhexane in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by a suitable technique (e.g., TLC or GC-MS).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |
| p-Cymene | C₁₀H₁₄ | 134.22 | (To be determined) | 1.0 |
| 2,5-Dichloro-2,5-dimethylhexane | C₈H₁₆Cl₂ | 183.12 | (To be determined) | 1.0-1.2 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | (To be determined) | 1.0-1.5 |
Table 1: Reagents for the synthesis of the core scaffold.
Stage 2: Nitration of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene
The introduction of the amino group is achieved through nitration of the aromatic ring followed by reduction. The regioselectivity of the nitration is directed by the existing alkyl substituents. In the case of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (an alternative numbering for the same compound), the position ortho to the methyl group and para to the gem-dimethyl substituted benzylic position is expected to be the most activated and sterically accessible for electrophilic substitution. Therefore, nitration is predicted to occur at the C2 position.
Protocol:
-
Dissolve 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent such as acetic anhydride or dichloromethane and cool the solution to 0-5 °C.
-
Slowly add a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, or a milder reagent like acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |
| 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₂ | 202.34 | (To be determined) | 1.0 |
| Nitric Acid (fuming) | HNO₃ | 63.01 | (To be determined) | 1.0-1.2 |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | (Catalytic or stoichiometric) | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | (Solvent/Reagent) | - |
Table 2: Reagents for the nitration reaction.
Stage 3: Reduction of 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene
The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean method.
Protocol:
-
Dissolve 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 1-4 atm).
-
Monitor the reaction by TLC or the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or recrystallization to yield 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |
| 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₁NO₂ | 247.34 | (To be determined) | 1.0 |
| Palladium on Carbon (10%) | Pd/C | - | (Catalytic amount) | - |
| Hydrogen Gas | H₂ | 2.02 | (Excess) | - |
Table 3: Reagents for the reduction reaction.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State | Key Spectroscopic Data (Predicted) |
| 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₂ | 202.34 | 60-80 | Colorless oil | ¹H NMR: signals for aromatic protons, benzylic protons, and multiple methyl groups. |
| 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₁NO₂ | 247.34 | 70-90 | Yellow solid/oil | ¹H NMR: Downfield shift of aromatic protons. IR: Strong absorptions around 1520 and 1350 cm⁻¹ (NO₂ stretch). |
| 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | C₁₅H₂₃N | 217.35 | 85-95 | Solid/Oil | ¹H NMR: Appearance of a broad singlet for NH₂ protons. IR: N-H stretching vibrations around 3300-3500 cm⁻¹. |
Table 4: Summary of quantitative data for key compounds in the synthetic pathway.
Visualization of Reaction Pathway
This technical guide outlines a feasible and well-precedented synthetic route to 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and development. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with appropriate safety precautions. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.
